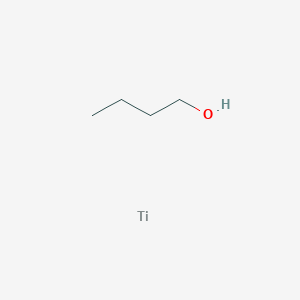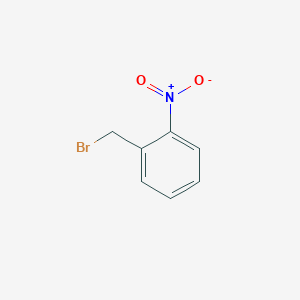
2-硝基苄基溴
概述
描述
2-Nitrobenzyl bromide: is an organic compound with the molecular formula C7H6BrNO2 . It is a yellow to light brown crystalline powder that is slightly soluble in organic solvents such as chloroform, dimethyl sulfoxide, and ethyl acetate . This compound is primarily used in organic synthesis as a protecting group for functional groups like thiols and amines .
科学研究应用
2-Nitrobenzyl bromide has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for thiols and amines in organic synthesis.
Biochemistry: The compound is used for caging unprotected cysteine-containing or thiophosphorylated peptides in aqueous solutions.
Pharmaceuticals: It plays a role in the synthesis of various pharmaceutical intermediates, including ®- and (S)-3-amino-3,4-dihydro-1H-quinolin-2-one.
Material Science: It is used in the modification of ultra-low-gelling-temperature agarose.
作用机制
Target of Action
The primary target of 2-Nitrobenzyl bromide is L-cysteine , an amino acid . The compound reacts with L-cysteine to form S-2-nitrobenzyl-cysteine .
Mode of Action
2-Nitrobenzyl bromide interacts with its target, L-cysteine, through a chemical reaction . This reaction results in the formation of S-2-nitrobenzyl-cysteine . The compound can also be used in the synthesis of ®- and (S)-3-amino-3,4-dihydro-1H-quinolin-2-one .
Biochemical Pathways
It’s known that the compound is used for the modification of ultra-low-gelling-temperature (ulgt) agarose . This suggests that it may play a role in the regulation of gelation processes in biochemical systems.
Result of Action
The result of 2-Nitrobenzyl bromide’s action is the formation of S-2-nitrobenzyl-cysteine . This compound was used for the modification of ultra-low-gelling-temperature (ULGT) agarose , indicating that 2-Nitrobenzyl bromide’s action may have implications in the control of gelation processes.
Action Environment
The action of 2-Nitrobenzyl bromide is influenced by environmental factors. For instance, it is stable under normal conditions but decomposes at temperatures above 80°C . It is also sensitive to moisture . Therefore, the compound’s action, efficacy, and stability can be significantly affected by temperature and humidity conditions.
生化分析
Biochemical Properties
2-Nitrobenzyl bromide reacts with L-cysteine to form S-2-nitrobenzyl-cysteine . This reaction is used for the modification of ultra-low-gelling-temperature (ULGT) agarose . The nature of this interaction is a substitution reaction, where the bromide group in 2-Nitrobenzyl bromide is replaced by L-cysteine .
Cellular Effects
It is known that brominated compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-Nitrobenzyl bromide involves the bromide group’s ability to participate in substitution reactions . This allows it to interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Metabolic Pathways
It is known that brominated compounds can interact with various enzymes and cofactors .
准备方法
Synthetic Routes and Reaction Conditions: 2-Nitrobenzyl bromide can be synthesized through the bromination of 2-nitrotoluene. One common method involves the use of bromine in the presence of a radical initiator such as azodiisobutyronitrile (AIBN) in a solvent like carbon tetrachloride. The reaction mixture is heated and stirred, and bromine is added dropwise. The reaction is maintained at reflux for several hours until the bromination is complete .
Industrial Production Methods: An industrial method for producing 2-nitrobenzyl bromide involves the use of ortho-nitrotoluene, hydrogen bromide, a catalyst like azodiisobutyronitrile, and a phase transfer agent such as polyvinyl alcohol. The mixture is heated, and hydrogen peroxide is added dropwise. The reaction is carried out at a temperature range of 50-82°C. After the reaction, the product is purified through recrystallization using petroleum ether .
化学反应分析
Types of Reactions: 2-Nitrobenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as thiols, amines, and alcohols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include thiols, amines, and alcohols. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide or ethanol.
Reduction: Hydrogen gas and a catalyst such as palladium on carbon are commonly used.
Oxidation: Dimethyl sulfoxide and sodium bicarbonate are used as oxidizing agents.
Major Products:
Nucleophilic substitution: Products include 2-nitrobenzyl derivatives such as 2-nitrobenzyl thiol, 2-nitrobenzyl amine, and 2-nitrobenzyl alcohol.
Reduction: The major product is 2-aminobenzyl bromide.
Oxidation: The major product is 2-nitrobenzaldehyde.
相似化合物的比较
2-Nitrobenzyl chloride: Similar to 2-nitrobenzyl bromide but with a chlorine atom instead of bromine. It is less reactive due to the weaker leaving ability of chlorine compared to bromine.
2-Nitrobenzyl alcohol: Contains a hydroxyl group instead of a bromine atom. It is used as an intermediate in the synthesis of other compounds.
2-Nitrobenzyl acetate: An ester derivative of 2-nitrobenzyl alcohol. It is used in organic synthesis as a protecting group.
Uniqueness: 2-Nitrobenzyl bromide is unique due to its high reactivity, which makes it an excellent protecting group in organic synthesis. Its ability to undergo various chemical reactions, including nucleophilic substitution, reduction, and oxidation, makes it a versatile compound in both research and industrial applications .
属性
IUPAC Name |
1-(bromomethyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-5-6-3-1-2-4-7(6)9(10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBMIQJOSHZCFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192699 | |
| Record name | alpha-Bromo-2-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3958-60-9 | |
| Record name | 2-Nitrobenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3958-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Bromo-2-nitrotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003958609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3958-60-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95415 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-Bromo-2-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-bromo-2-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
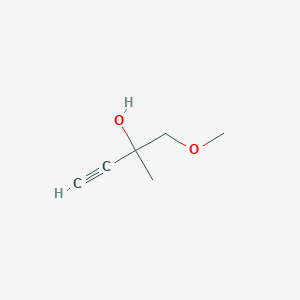
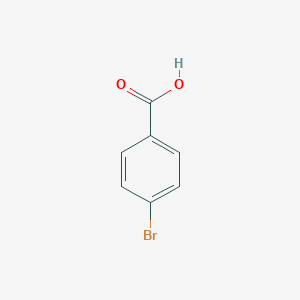
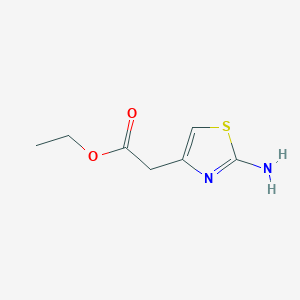
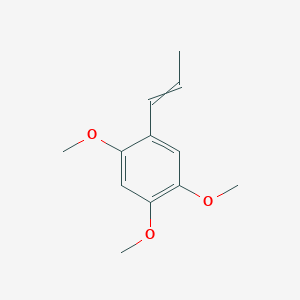
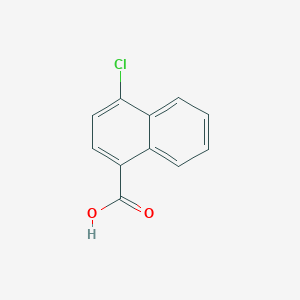
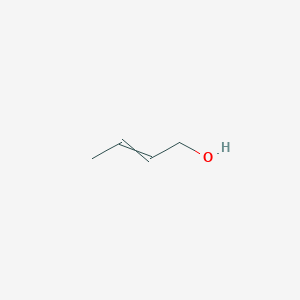

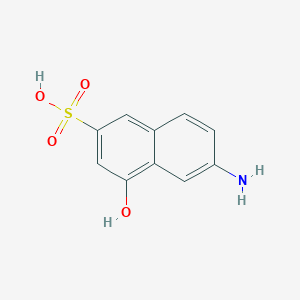

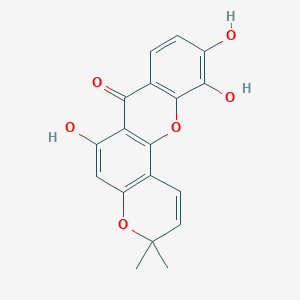
![7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one](/img/structure/B42823.png)
